molecular formula C12H17BFNO2 B581178 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1003575-43-6

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B581178
M. Wt: 237.081
InChI Key: VXNIVUKZNDRJBW-UHFFFAOYSA-N
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Patent
US08598174B2

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 13 (6.92 g, 25.9 mmol), ethyl acetate (150 mL) and 10% palladium on carbon (50% wet, 150 mg dry weight). The bottle was attached to Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 2 h. After this time the hydrogen was evacuated and nitrogen charged into the reactor. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with methylene chloride (400 mL). The resulting solution was concentrated under reduced pressure to afford 14 in 100% yield (6.34 g) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 7.22 (dd, 1H, J=8.5, 1.0 Hz), 7.16 (m, 1H), 6.97 (dd, 1H, J=11.5, 8.0 Hz), 3.68 (br s, 2H), 1.33 (m, 12H); MS (ESI+) m/z 238.2 (M+H).
Name
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)=[CH:4][C:3]=1[N+:17]([O-])=O>[Pd].C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]2[O:12][C:11]([CH3:14])([CH3:13])[C:10]([CH3:16])([CH3:15])[O:9]2)=[CH:4][C:3]=1[NH2:17]

Inputs

Step One
Name
Quantity
6.92 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)[N+](=O)[O-]
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
shaken for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL Parr reactor bottle was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas to a pressure of 50 psi
CUSTOM
Type
CUSTOM
Details
After this time the hydrogen was evacuated
ADDITION
Type
ADDITION
Details
nitrogen charged into the reactor
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Celite 521
WASH
Type
WASH
Details
the filter cake washed with methylene chloride (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(N)C=C(C=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.